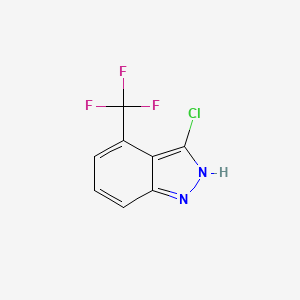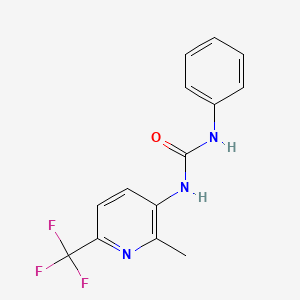
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea
概要
説明
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, along with a phenylurea moiety
準備方法
The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea can be achieved through several synthetic routes. One common method involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Another approach is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide . Industrial production methods often utilize these synthetic routes under controlled reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylurea moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)pyridine: Lacks the phenylurea moiety, resulting in different chemical and biological properties.
3-Phenylurea: Does not contain the trifluoromethyl-pyridine group, leading to reduced lipophilicity and different reactivity.
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl-pyridine core but differ in their substituents, affecting their overall properties and applications
The uniqueness of this compound lies in its combination of the trifluoromethyl-pyridine and phenylurea groups, which confer distinct chemical and biological characteristics.
特性
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-11(7-8-12(18-9)14(15,16)17)20-13(21)19-10-5-3-2-4-6-10/h2-8H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJAPMFCZQOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191117 | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-85-9 | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)
![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)


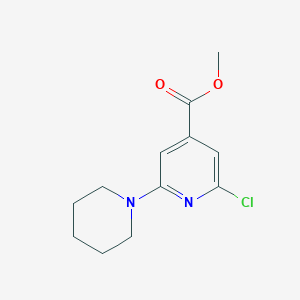
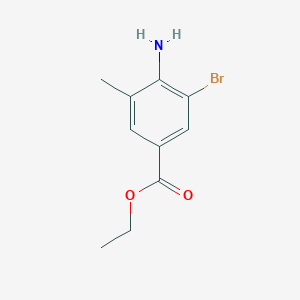
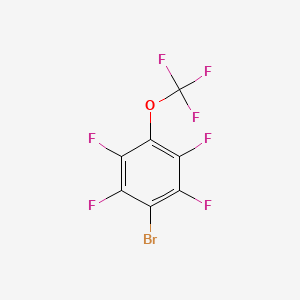
![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
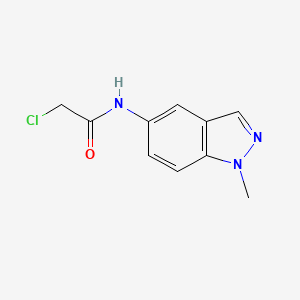
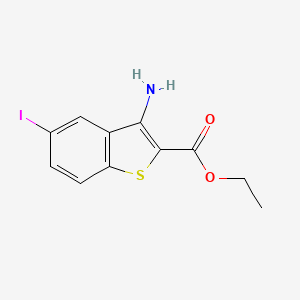
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)
